Mass Shift Differentiation in MS
The primary evidence for selecting Etodroxizine-d8 is the quantifiable mass shift relative to the unlabeled analyte. Etodroxizine-d8 incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, resulting in a molecular weight of 427.01 g/mol compared to 418.96 g/mol for unlabeled etodroxizine (C23H31ClN2O3) . This +8.05 Da mass difference generates a distinct precursor ion in MS, enabling the mass spectrometer to selectively monitor the analyte and internal standard without cross-interference, which is essential for assay specificity [1].
| Evidence Dimension | Molecular Weight (g/mol) and Mass Shift |
|---|---|
| Target Compound Data | 427.01 g/mol (C23H23D8ClN2O3) |
| Comparator Or Baseline | Unlabeled Etodroxizine: 418.96 g/mol (C23H31ClN2O3) |
| Quantified Difference | +8.05 Da mass shift |
| Conditions | Calculated from molecular formula; confirmed by mass spectrometry characterization per vendor specifications |
Why This Matters
A mass shift of +8 Da is the minimum recommended separation to avoid isotopic interference from the analyte's natural M+2 or M+4 isotopes, ensuring accurate and specific detection in complex biological samples.
- [1] CAS Common Chemistry. Etodroxizine (CAS 17692-34-1). American Chemical Society. View Source
